molecular formula C22H14Cl2N4O2S B15077066 4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine

4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine

Cat. No.: B15077066
M. Wt: 469.3 g/mol
InChI Key: XWXORCIKEBVSJO-UHFFFAOYSA-N
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Description

4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine is a complex organic compound that belongs to the class of benzoimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine typically involves multi-step organic reactions. The starting materials may include 5,6-dichlorobenzimidazole, 3-nitrobenzaldehyde, and a thiazepine precursor. Common reaction conditions include:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), triethylamine (TEA)

    Temperature: Reactions are often carried out at elevated temperatures (80-120°C)

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium

    Reduction: NaBH₄ in methanol

    Substitution: NaOMe in methanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, benzoimidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine likely involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities.

    Thiazepine derivatives: Studied for their potential therapeutic applications.

Uniqueness

What sets 4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H14Cl2N4O2S

Molecular Weight

469.3 g/mol

IUPAC Name

4-(5,6-dichloro-1H-benzimidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydro-1,5-benzothiazepine

InChI

InChI=1S/C22H14Cl2N4O2S/c23-14-9-17-18(10-15(14)24)27-22(26-17)19-11-21(12-4-3-5-13(8-12)28(29)30)31-20-7-2-1-6-16(20)25-19/h1-10,21H,11H2,(H,26,27)

InChI Key

XWXORCIKEBVSJO-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=NC4=CC(=C(C=C4N3)Cl)Cl)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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